molecular formula C18H14Cl2N8O4 B4671562 N~3~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE

N~3~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE

Cat. No.: B4671562
M. Wt: 477.3 g/mol
InChI Key: BAAQIHUPILPGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features multiple functional groups, including triazole, pyrazole, and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the individual ring systems. The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile. The pyrazole ring is often formed through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound. The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction involving a nitrile oxide and an alkene.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~3~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while nucleophilic substitution of the chlorobenzyl group could yield a variety of substituted derivatives.

Scientific Research Applications

N~3~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its unique structure and functional groups.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N3-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The triazole and pyrazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group may also play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of multiple functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N8O4/c1-10-13(8-26-7-12(5-22-26)28(30)31)16(25-32-10)17(29)23-18-21-9-27(24-18)6-11-2-3-14(19)15(20)4-11/h2-5,7,9H,6,8H2,1H3,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAQIHUPILPGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)NC2=NN(C=N2)CC3=CC(=C(C=C3)Cl)Cl)CN4C=C(C=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE

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